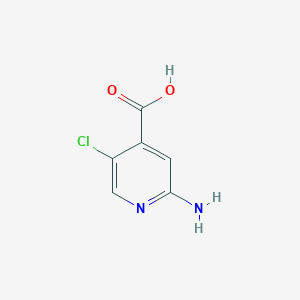

2-Amino-5-chloroisonicotinic acid

Description

2-Amino-5-chloroisonicotinic acid is a halogenated derivative of isonicotinic acid, characterized by an amino group at the 2-position and a chlorine substituent at the 5-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, such as altered solubility and reactivity, which make it a candidate for pharmaceutical and agrochemical research. However, commercial availability challenges are noted, as evidenced by its discontinued status across multiple suppliers (e.g., CymitQuimica lists all stock quantities as discontinued) .

Properties

IUPAC Name |

2-amino-5-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQMNKMMHSZIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloroisonicotinic acid typically involves the chlorination of isonicotinic acid followed by amination. One common method includes the reaction of isonicotinic acid with thionyl chloride to form 5-chloroisonicotinic acid, which is then treated with ammonia to introduce the amino group at the 2nd position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloroisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or alkoxides under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of 2-amino-5-hydroxyisonicotinic acid.

Oxidation: Formation of 2-nitro-5-chloroisonicotinic acid.

Reduction: Formation of 2-amino-5-chloroisonicotinamide.

Scientific Research Applications

2-Amino-5-chloroisonicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Amino-5-chloroisonicotinic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Key Observations :

- Halogen Influence: The chlorine in this compound may enhance electrophilic reactivity compared to fluorine in 3-(4-amino-2-fluoro-phenyl)-propionic acid. Chlorine’s larger atomic radius and lower electronegativity could lead to distinct binding affinities in biological systems.

- Backbone Differences: The pyridine ring in this compound contrasts with the phenyl-propionic acid backbone of its fluorinated analog, affecting solubility (pyridine derivatives are generally more polar) and metabolic stability.

Functional Comparisons

- Pharmaceutical Potential: Pyridine-based compounds like this compound are often explored as kinase inhibitors or antibacterial agents due to their heterocyclic aromaticity. In contrast, phenyl-propionic acid derivatives (e.g., the fluorinated analog) are more commonly associated with anti-inflammatory applications.

- This contrasts with non-halogenated analogs (e.g., isonicotinic acid), which remain widely available.

Research Findings and Limitations

- For example, halogenated aromatic amines often face regulatory scrutiny due to genotoxicity risks .

- Gaps in Data : The evidence lacks comparative studies on pharmacokinetics, toxicity, or specific industrial applications. Further investigation into patent databases or academic journals is required to validate hypotheses about their biological or chemical performance.

Biological Activity

2-Amino-5-chloroisonicotinic acid (ACIA) is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of isonicotinic acid, characterized by an amino group at the 2-position and a chlorine atom at the 5-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Weight : 172.57 g/mol

- IUPAC Name : 2-amino-5-chloropyridine-4-carboxylic acid

- Structure : Contains a pyridine ring with specific substitutions that influence its biological reactivity.

Antimicrobial Properties

ACIA has been studied for its antimicrobial efficacy against various bacterial strains. Similar compounds in the isonicotinic acid family have demonstrated significant antibacterial activity, suggesting that ACIA may also possess similar properties. Research indicates that it can inhibit the growth of certain pathogens, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Recent studies have explored the potential of ACIA as an anticancer agent. For instance, structural analogs of ACIA have shown promising results against leukemia cell lines, with IC50 values indicating effective cytotoxicity. A related study reported that pyridyl derivatives exhibited notable anti-leukemic activities, suggesting that modifications to the isonicotinic structure could enhance therapeutic efficacy against cancer .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 1.54 |

| 4e (analog) | HL60 | 0.94 |

| 4n (analog) | MV4-11 | 1.96 |

The biological activity of ACIA is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : ACIA may act as an inhibitor of enzymes by binding to their active sites, disrupting their function and potentially leading to apoptosis in cancer cells.

- Nucleic Acid Synthesis Interference : The compound may interfere with nucleic acid synthesis pathways, which are crucial for cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ACIA and its analogs is vital for optimizing its biological activity:

- Chlorine Substitution : The presence of a chlorine atom at the 5-position enhances lipophilicity and may improve binding affinity to biological targets compared to other halogenated derivatives.

- Amino Group Positioning : The positioning of the amino group also plays a critical role in determining the compound's reactivity and biological interactions.

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Amino-3-chloroisonicotinic acid | 0.88 | Different chlorine position; potential different activity profile |

| Methyl 2-amino-3,5-dichloroisonicotinate | 0.94 | Additional chlorine substituents; altered solubility |

| 5-Chloro-2-hydrazinylisonicotinic acid hydrochloride | 0.83 | Hydrazine functional group introduces different reactivity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that ACIA derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by resistant bacteria.

- Leukemia Treatment : Another investigation highlighted that specific analogs of ACIA showed IC50 values below 1 µM against various leukemia cell lines, indicating strong potential as therapeutic agents in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.